2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide is an organic compound with a molecular formula of C12H17ClFN. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and an acetamide group attached to a pentan-2-yl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 2-bromopentane.
Formation of Intermediate: The 2-chloro-6-fluoroaniline undergoes a nucleophilic substitution reaction with 2-bromopentane to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Produces amines.
Substitution: Produces derivatives with different functional groups replacing the chloro and fluoro groups.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)amine
- 2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)ethanamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H17ClFNO |
---|---|
Molecular Weight |
257.73 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C13H17ClFNO/c1-3-5-9(2)16-13(17)8-10-11(14)6-4-7-12(10)15/h4,6-7,9H,3,5,8H2,1-2H3,(H,16,17) |
InChI Key |
RUMIAFWGUKVCOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)CC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
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